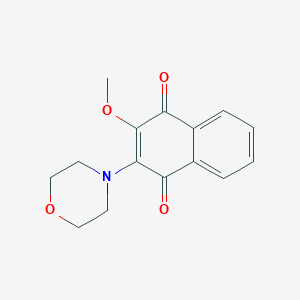
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
作用機序
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can modulate synaptic plasticity and reduce excitotoxicity in the brain.
Biochemical and Physiological Effects
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It can also reduce the activation of microglia, which are immune cells in the brain that can cause neuroinflammation. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a highly potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of glutamate receptor function. It is also relatively stable and can be stored for long periods of time. However, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experimental conditions. It also has a relatively short half-life in vivo, which can limit its use in animal studies.
将来の方向性
There are several future directions for the use of 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the potential neuroprotective effects of blocking glutamate receptors in these diseases. Another area of interest is the development of new drugs that target glutamate receptors. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used as a starting point for the development of new drugs that have improved pharmacological properties. Finally, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the role of glutamate receptors in other physiological processes such as sleep, appetite, and mood regulation.
合成法
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form 3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate is then oxidized with potassium permanganate to give 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
科学的研究の応用
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases.
特性
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-5-15-12(16)8-6-10(18-3)11(19-4)7-9(8)14(2)13(15)17/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCRAGTPZEWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)





![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)